2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid
Overview
Description
2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid is an organic compound with the molecular formula C13H10O4. This compound is characterized by the presence of a naphthalene ring substituted with a formyl group and an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid typically involves the reaction of 2-naphthol with chloroacetic acid in the presence of a base, followed by formylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: 2-[(1-Carboxynaphthalen-2-yl)oxy]acetic acid.
Reduction: 2-[(1-Hydroxymethylnaphthalen-2-yl)oxy]acetic acid.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their activity and stability.
Comparison with Similar Compounds
- 2-[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid
- 2-[(1-Methylnaphthalen-2-yl)oxy]acetic acid
- 2-[(1-Nitronaphthalen-2-yl)oxy]acetic acid
Comparison: 2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific chemical transformations, such as oxidation and reduction, that are not possible with hydroxyl, methyl, or nitro groups.
Properties
IUPAC Name |
2-(1-formylnaphthalen-2-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-7-11-10-4-2-1-3-9(10)5-6-12(11)17-8-13(15)16/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXVRLWYIOYSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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